molecular formula C13H16N2 B4393395 1-(4-isopropylbenzyl)-1H-imidazole

1-(4-isopropylbenzyl)-1H-imidazole

Cat. No. B4393395
M. Wt: 200.28 g/mol
InChI Key: LNMBNXOXZNCCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropylbenzyl)-1H-imidazole, also known as Tolimidone, is a chemical compound that belongs to the imidazole class of compounds. It is a white crystalline powder that is soluble in water and has a molecular weight of 223.3 g/mol. Tolimidone has been studied for its potential applications in various scientific fields due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(4-isopropylbenzyl)-1H-imidazole is not fully understood. However, it is believed to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. Additionally, 1-(4-isopropylbenzyl)-1H-imidazole has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
1-(4-isopropylbenzyl)-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial species, as well as induce apoptosis in cancer cells. Additionally, 1-(4-isopropylbenzyl)-1H-imidazole has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

1-(4-isopropylbenzyl)-1H-imidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 1-(4-isopropylbenzyl)-1H-imidazole has been extensively studied and optimized for its various applications. However, 1-(4-isopropylbenzyl)-1H-imidazole also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, 1-(4-isopropylbenzyl)-1H-imidazole has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1-(4-isopropylbenzyl)-1H-imidazole. One potential direction is to further investigate its potential as an antifungal and antimicrobial agent. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-isopropylbenzyl)-1H-imidazole. Further studies are also needed to investigate the potential use of 1-(4-isopropylbenzyl)-1H-imidazole in cancer research, including its ability to induce apoptosis in cancer cells. Finally, more research is needed to investigate the potential side effects of 1-(4-isopropylbenzyl)-1H-imidazole and its safety for use in humans.

Scientific Research Applications

1-(4-isopropylbenzyl)-1H-imidazole has been found to have a wide range of scientific research applications. It has been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungal species. Additionally, 1-(4-isopropylbenzyl)-1H-imidazole has been studied for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacterial species. 1-(4-isopropylbenzyl)-1H-imidazole has also been studied for its potential use in cancer research, as it has been shown to have anticancer properties.

properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11(2)13-5-3-12(4-6-13)9-15-8-7-14-10-15/h3-8,10-11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMBNXOXZNCCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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